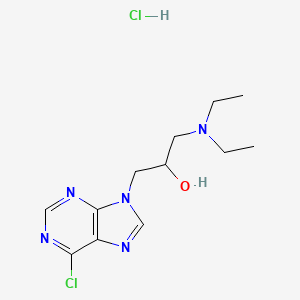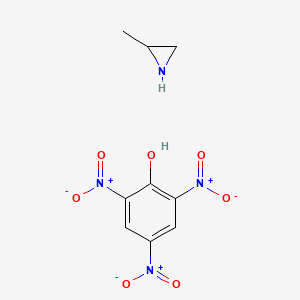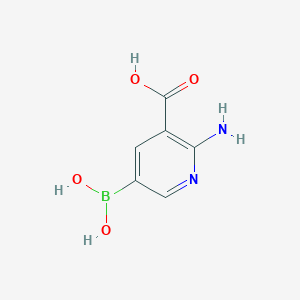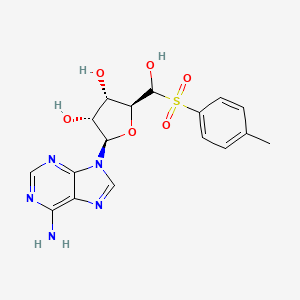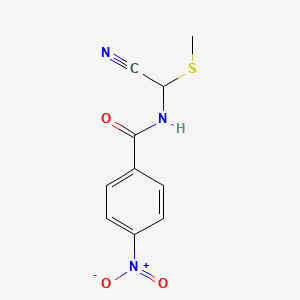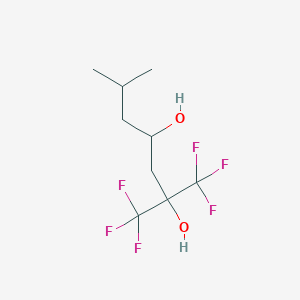
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol is a fluorinated organic compound with the molecular formula C8H11F6O2 This compound is characterized by the presence of trifluoromethyl groups and a heptanediol backbone, making it a unique molecule in the field of organic chemistry
准备方法
The synthesis of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of trifluoromethyl groups into the precursor molecule using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Conversion of intermediate compounds to diols through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol.
化学反应分析
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
科学研究应用
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s hydroxyl groups also play a role in forming hydrogen bonds with target molecules, further influencing its activity.
相似化合物的比较
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-6-methyl-2,4-heptanedione: Similar in structure but lacks the hydroxyl groups, leading to different chemical reactivity and applications.
2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one: Contains a chloro group instead of hydroxyl groups, resulting in distinct chemical properties and uses.
1,1,1-Trifluoro-2,4-pentanediol: A shorter chain analog with similar fluorinated groups but different physical and chemical properties.
属性
分子式 |
C9H14F6O2 |
|---|---|
分子量 |
268.20 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5-6,16-17H,3-4H2,1-2H3 |
InChI 键 |
BIAKMRCXZKDOIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
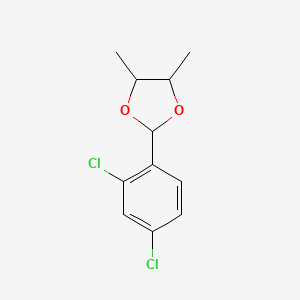

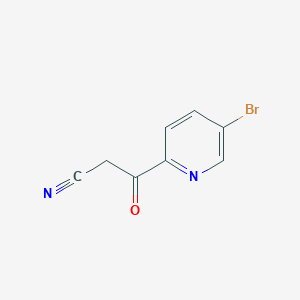
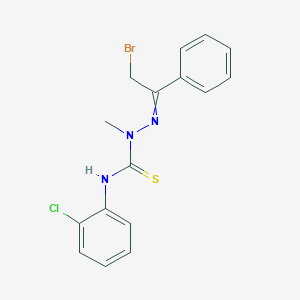
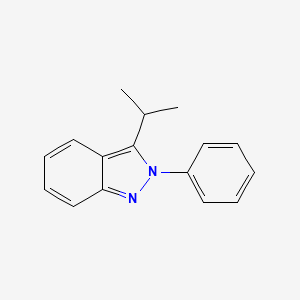
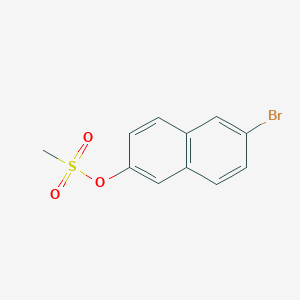
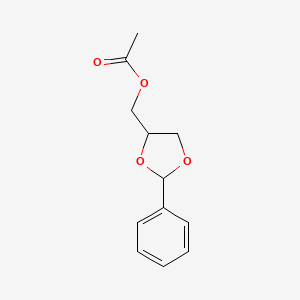
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
